Thiol-PEG6-t-butyl ester
Overview
Description
Thiol-PEG6-t-butyl ester: is a polyethylene glycol (PEG)-based compound that contains a thiol group and a t-butyl ester. Its molecular formula is C₁₉H₃₈O₈S, and it has a molecular weight of 426.57 g/mol . This compound is widely used in various scientific research applications due to its unique chemical properties, including its ability to increase the aqueous solubility of the resulting compounds .
Mechanism of Action
Target of Action
Thiol-PEG6-t-butyl ester is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the Proteolysis Targeting Chimera (PROTAC) technique . The thiol group in the compound reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .
Mode of Action
The compound contains a thiol group and a t-butyl ester . The thiol group is reactive and can form covalent bonds with certain targets, such as maleimide, OPSS, vinylsulfone, and transition metal surfaces . This allows the compound to bind to its targets and exert its effects.
Biochemical Pathways
As a protac linker, it is involved in the process of targeted protein degradation . This involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The peg spacer in the compound is known to increase the aqueous solubility of the resulting compound , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the degradation of its target proteins . By recruiting an E3 ubiquitin ligase to the target protein, the compound facilitates the ubiquitination and subsequent degradation of the target, altering the protein levels within the cell .
Biochemical Analysis
Biochemical Properties
Thiol-PEG6-t-butyl ester plays a significant role in biochemical reactions, particularly in the field of proteomics research. The thiol group in this compound can form covalent bonds with cysteine residues in proteins, leading to the formation of stable thioether linkages . This interaction is crucial for the modification and labeling of proteins, enabling researchers to study protein function and interactions. Additionally, the PEG spacer in this compound enhances the solubility of the compound in aqueous solutions, making it suitable for various biochemical applications .
Cellular Effects
This compound has been shown to influence various cellular processes. The compound can modify cell surface proteins through its thiol group, affecting cell signaling pathways and gene expression . For example, the modification of cell surface receptors by this compound can alter signal transduction pathways, leading to changes in cellular responses. Furthermore, the increased solubility provided by the PEG spacer allows for better cellular uptake and distribution of the compound, enhancing its overall effectiveness .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with thiol groups in proteins and other biomolecules . This interaction can lead to the inhibition or activation of enzymes, depending on the specific target. For instance, the modification of cysteine residues in enzymes by this compound can result in changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under refrigerated conditions, but prolonged exposure to higher temperatures can lead to degradation and reduced effectiveness . Long-term studies have shown that the modification of proteins and other biomolecules by this compound can have lasting effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At lower doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications without causing harm to the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can modify enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic processes, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can influence the activity of transporters and other proteins involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The PEG spacer in the compound enhances its solubility and allows for efficient transport across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, the thiol group in this compound can interact with proteins in the endoplasmic reticulum, leading to its accumulation in this organelle . This localization can influence the compound’s ability to modify proteins and other biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Thiol-PEG6-t-butyl ester can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and thiol-containing compounds. The general synthetic route involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with a suitable activating agent, such as tosyl chloride, to form PEG-tosylate.
Thiol Introduction: The activated PEG is then reacted with a thiol-containing compound, such as thiolacetic acid, to introduce the thiol group.
Esterification: The resulting thiol-PEG intermediate is esterified with t-butyl chloroformate to form this compound.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Thiol-PEG6-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Maleimide, OPSS (ortho-pyridyl disulfide), and vinylsulfone are common electrophiles used in substitution reactions.
Major Products Formed:
Disulfides: Formed from the oxidation of the thiol group.
Alcohols: Formed from the reduction of the ester group.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Thiol-PEG6-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras).
Biology: Used in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Comparison with Similar Compounds
- Thiol-PEG4-t-butyl ester
- Thiol-PEG8-t-butyl ester
- Thiol-PEG12-t-butyl ester
Comparison:
Thiol-PEG6-t-butyl ester is unique due to its specific PEG chain length (six ethylene glycol units), which provides an optimal balance between solubility and reactivity. Compared to shorter PEG chains (e.g., Thiol-PEG4-t-butyl ester), it offers better solubility and flexibility. Compared to longer PEG chains (e.g., Thiol-PEG12-t-butyl ester), it provides better reactivity and stability.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O8S/c1-19(2,3)27-18(20)4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-28/h28H,4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOFWHQVCATSPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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